molecular formula C18H17N3O3S2 B2658160 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 887200-98-8

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Cat. No.: B2658160
CAS No.: 887200-98-8
M. Wt: 387.47
InChI Key: BLUHDRDIUFMBFI-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, which incorporates a sulfonamide group, suggests potential as a high-affinity inhibitor of carbonic anhydrase (CA) isoforms. The sulfonamide moiety is a known zinc-binding group (ZBG) that actively coordinates with the zinc ion in the active site of CAs, a family of enzymes involved in critical physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Research into this compound is primarily focused on elucidating its isoform selectivity and inhibitory potency against various CA targets, including the tumor-associated CA IX and CA XII, which are overexpressed in hypoxic cancers and are promising targets for anticancer therapy. The compound's unique (Z)-imine and allyl-substituted benzothiazole scaffold may confer distinct binding kinetics and metabolic stability compared to classical sulfonamide inhibitors. Investigations are ongoing to evaluate its efficacy in modulating CA activity in cellular models of disease and its potential application as a chemical probe for studying the role of specific CA isoforms in pathological conditions. For Research Use Only.

Properties

IUPAC Name

2-methyl-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-10-21-15-9-8-13(26(19,23)24)11-16(15)25-18(21)20-17(22)14-7-5-4-6-12(14)2/h3-9,11H,1,10H2,2H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUHDRDIUFMBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the formation of the benzo[d]thiazole core through a cyclization reaction of 2-aminobenzenethiol with an appropriate aldehyde or ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is also a critical factor in industrial production.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Allyl halides, sulfamoyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit the growth of various microorganisms.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines and inducing apoptosis.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and promoting cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic differences between the target compound and related derivatives:

Compound Name Key Substituents Synthesis Yield Melting Point Key Spectral Data Reference
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide (Target) 3-allyl, 6-sulfamoyl, 2-methylbenzamide Not reported Not reported Not available -
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-methylphenyl, dimethylamino-acryloyl, benzamide 82% 200°C IR: 1690, 1638 cm⁻¹ (C=O); MS: m/z 392 (M⁺)
N-((Z)-3-((E)-4-((3-amino-5-carbamoylpyridin-2-yl)amino)but-2-en-1-yl)-6-carbamoyl-...) (STING agonist) 3-allyl analog, carbamoyl, 4-ethyl-2-methyloxazole-5-carboxamide 63% Not reported ¹H NMR (DMSO-d6): δ 8.2 (s, 1H), 7.8 (d, 1H), 6.7 (m, 2H)
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide 3-allyl, 6-methylsulfonyl, 2,4-dimethoxybenzamide Not reported Not reported PubChem data unavailable (JavaScript required)

Key Observations:

Structural Variations: The target compound’s sulfamoyl group (-SO₂NH₂) distinguishes it from analogs with carbamoyl (-CONH₂) or methylsulfonyl (-SO₂CH₃) groups. Sulfamoyl derivatives often exhibit enhanced solubility and binding affinity compared to methylsulfonyl analogs . Substitution on the benzamide ring (e.g., 2-methyl vs. 2,4-dimethoxy) influences electronic properties and steric bulk, which may affect target selectivity .

Synthetic Efficiency: Compound 4g achieved an 82% yield via condensation of thiosemicarbazide with benzodioxine derivatives, highlighting the efficiency of imine-forming reactions in similar systems . The STING agonist analog required multistep synthesis with a moderate yield (63%), reflecting challenges in introducing carbamoyl and amino-pyridine groups .

Spectroscopic Trends :

  • IR spectra of compound 4g confirmed dual carbonyl stretches (1690, 1638 cm⁻¹), consistent with acryloyl and benzamide C=O groups .
  • ¹H NMR data for the STING agonist revealed deshielded aromatic protons (δ 8.2–7.8 ppm), likely due to electron-withdrawing carbamoyl groups .

Notes

Data Limitations : Direct spectral or biological data for the target compound are unavailable in the provided evidence. Comparisons rely on structurally related derivatives.

Sulfamoyl vs. Carbamoyl : Sulfamoyl groups may confer superior solubility and hydrogen-bonding capacity compared to carbamoyl analogs, but this requires experimental validation.

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide is a compound that has drawn attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of sulfonamide derivatives , characterized by a thiazole ring, an allyl group, and a sulfonamide moiety. Its molecular formula is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of approximately 419.5 g/mol. The unique structural features contribute to its stability and reactivity, which are critical for its biological activity.

PropertyValue
Molecular FormulaC18H17N3O3SC_{18}H_{17}N_{3}O_{3}S
Molecular Weight419.5 g/mol
CAS Number887202-55-3

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial and antifungal activities. The presence of the sulfonamide group is crucial for these effects, as it interferes with bacterial folate synthesis, a pathway essential for bacterial growth.

  • Antibacterial Activity : Studies have shown that compounds similar to (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide can inhibit the growth of various Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound may also demonstrate antifungal properties, potentially effective against pathogens like Candida spp.

Anticancer Potential

The compound's structure suggests potential anticancer activity . Sulfonamide derivatives have been documented to induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of reactive oxygen species (ROS)
  • Modulation of apoptotic pathways

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various benzamide derivatives and evaluated their biological activities against dopamine D2 and serotonin receptors. While this study did not focus on our compound specifically, it highlights the relevance of benzamide derivatives in pharmacological research .
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the biological activity of sulfonamide derivatives. Modifications at specific positions on the benzene ring can enhance potency and selectivity against target pathogens.

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